molecular formula C11H13ClN4O B12634792 3-(Pyridin-2-YL)-5-(pyrrolidin-2-YL)-1,2,4-oxadiazole hydrochloride

3-(Pyridin-2-YL)-5-(pyrrolidin-2-YL)-1,2,4-oxadiazole hydrochloride

Cat. No.: B12634792
M. Wt: 252.70 g/mol
InChI Key: QNBWMSGQWWYPHD-UHFFFAOYSA-N
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Description

3-(Pyridin-2-YL)-5-(pyrrolidin-2-YL)-1,2,4-oxadiazole hydrochloride is a heterocyclic compound that features a unique combination of pyridine, pyrrolidine, and oxadiazole rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-YL)-5-(pyrrolidin-2-YL)-1,2,4-oxadiazole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine-2-carboxylic acid hydrazide with pyrrolidine-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-YL)-5-(pyrrolidin-2-YL)-1,2,4-oxadiazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with nucleophiles replacing hydrogen atoms.

Scientific Research Applications

3-(Pyridin-2-YL)-5-(pyrrolidin-2-YL)-1,2,4-oxadiazole hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(Pyridin-2-YL)-5-(pyrrolidin-2-YL)-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Pyridin-2-YL)-5-(pyrrolidin-2-YL)-1,2,4-thiadiazole
  • 3-(Pyridin-2-YL)-5-(pyrrolidin-2-YL)-1,2,4-triazole
  • 3-(Pyridin-2-YL)-5-(pyrrolidin-2-YL)-1,2,4-oxazole

Uniqueness

3-(Pyridin-2-YL)-5-(pyrrolidin-2-YL)-1,2,4-oxadiazole hydrochloride is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with potential biological activities.

Properties

Molecular Formula

C11H13ClN4O

Molecular Weight

252.70 g/mol

IUPAC Name

3-pyridin-2-yl-5-pyrrolidin-2-yl-1,2,4-oxadiazole;hydrochloride

InChI

InChI=1S/C11H12N4O.ClH/c1-2-6-12-8(4-1)10-14-11(16-15-10)9-5-3-7-13-9;/h1-2,4,6,9,13H,3,5,7H2;1H

InChI Key

QNBWMSGQWWYPHD-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=NC(=NO2)C3=CC=CC=N3.Cl

Origin of Product

United States

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